molecular formula C3H7NOS B8038161 Ethanimidothioic acid, N-hydroxy-, methyl ester CAS No. 19145-16-5

Ethanimidothioic acid, N-hydroxy-, methyl ester

Cat. No.: B8038161
CAS No.: 19145-16-5
M. Wt: 105.16 g/mol
InChI Key: TYEVWCPZVQACAE-ONEGZZNKSA-N
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Description

Ethanimidothioic acid, N-hydroxy-, methyl ester is a chemical compound with the molecular formula C5H10N2O2S. It is also known by other names such as Methyl 2-(dimethylamino)-N-hydroxy-2-oxothioimidoacetate

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with ethanimidothioic acid and N-hydroxyethylamine.

  • Reaction Conditions: The reaction involves the esterification of ethanimidothioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

  • Industrial Production Methods: On an industrial scale, the compound is produced through a continuous flow process where ethanimidothioic acid and methanol are fed into a reactor containing the acid catalyst under controlled temperature and pressure conditions.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Substitution reactions can occur at the sulfur atom, leading to the formation of different sulfur-containing compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., thiols) are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and sulfonic acids.

  • Reduction Products: Primary, secondary, and tertiary amines.

  • Substitution Products: Sulfur-containing compounds such as thioethers and sulfides.

Scientific Research Applications

Ethanimidothioic acid, N-hydroxy-, methyl ester has several applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of oxime derivatives and sulfur-containing compounds.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is employed in the manufacturing of agrochemicals and other industrial chemicals.

Mechanism of Action

Ethanimidothioic acid, N-hydroxy-, methyl ester is compared with other similar compounds to highlight its uniqueness:

  • Oximes: Similar compounds include other oximes such as hydroxylamine and its derivatives.

  • Sulfur-containing Compounds: Compounds like thioacetamide and thiourea share structural similarities.

  • Amine Derivatives: Other amine derivatives such as dimethylamine and ethylamine are structurally related.

Comparison with Similar Compounds

  • Hydroxylamine

  • Thioacetamide

  • Thiourea

  • Dimethylamine

  • Ethylamine

This detailed overview provides a comprehensive understanding of Ethanimidothioic acid, N-hydroxy-, methyl ester, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl (1E)-N-hydroxyethanimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NOS/c1-3(4-5)6-2/h5H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEVWCPZVQACAE-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301029343
Record name (E)-S-Methyl thioacetohydroximate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19145-16-5, 13749-94-5
Record name Ethanimidothioic acid, N-hydroxy-, methyl ester, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019145165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanimidothioic acid, N-hydroxy-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (E)-S-Methyl thioacetohydroximate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl N-hydroxythioimidoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.924
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ETHANIMIDOTHIOIC ACID, N-HYDROXY-, METHYL ESTER, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS4BE6EK5S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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